molecular formula C12H11FN2O2 B14320864 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 109925-15-7

5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14320864
CAS No.: 109925-15-7
M. Wt: 234.23 g/mol
InChI Key: JUBCMALJMNMEKH-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-fluorophenol with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the fluorophenoxy group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can modulate its biological activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a fluorophenoxy group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

109925-15-7

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

5-(2-fluorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H11FN2O2/c1-8-9(7-16)12(15(2)14-8)17-11-6-4-3-5-10(11)13/h3-7H,1-2H3

InChI Key

JUBCMALJMNMEKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC=C2F)C

Origin of Product

United States

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